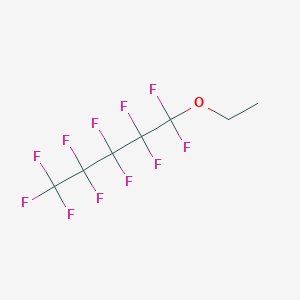
1-Ethoxy-1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxy-1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane is a fluorinated organic compound with the molecular formula C7H5F11O It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties to the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethoxy-1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane typically involves the reaction of a fluorinated alkyl halide with an ethoxy group. One common method is the nucleophilic substitution reaction where an ethoxy group replaces a halogen atom in a fluorinated alkyl halide. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis and in the presence of a suitable base to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethoxy-1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane can undergo various chemical reactions, including:
Substitution Reactions: The ethoxy group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although the presence of multiple fluorine atoms may influence the reactivity.
Hydrolysis: In the presence of water and an acid or base catalyst, the ethoxy group can be hydrolyzed to form the corresponding alcohol and ether.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide ions, amines, and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated ethers or alcohols, while oxidation and reduction reactions may produce different fluorinated derivatives.
Applications De Recherche Scientifique
1-Ethoxy-1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other fluorinated compounds.
Biology: Investigated for its potential use in biological imaging and as a probe for studying biological processes.
Medicine: Explored for its potential use in drug delivery systems due to its stability and unique properties.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with enhanced properties such as hydrophobicity and chemical resistance.
Mécanisme D'action
The mechanism of action of 1-ethoxy-1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane involves its interaction with molecular targets through its fluorinated and ethoxy groups. The fluorine atoms can form strong bonds with other elements, influencing the compound’s reactivity and interactions. The ethoxy group can participate in various chemical reactions, contributing to the compound’s overall behavior and effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane: A similar compound with fewer fluorine atoms, leading to different chemical and physical properties.
1,1,1,2,2,3,3,4,4,5,5-Undecafluoropentane: Lacks the ethoxy group, resulting in different reactivity and applications.
Hexane, 3-ethoxy-1,1,1,2,3,4,4,5,5,6,6,6-dodecafluoro-2-(trifluoromethyl)-: Another fluorinated compound with an ethoxy group, but with a different carbon chain structure.
Uniqueness
1-Ethoxy-1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane is unique due to its specific combination of an ethoxy group and multiple fluorine atoms. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
181214-75-5 |
|---|---|
Formule moléculaire |
C5F11OCH2CH3 C7H5F11O |
Poids moléculaire |
314.10 g/mol |
Nom IUPAC |
1-ethoxy-1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane |
InChI |
InChI=1S/C7H5F11O/c1-2-19-7(17,18)5(12,13)3(8,9)4(10,11)6(14,15)16/h2H2,1H3 |
Clé InChI |
YCXOPGWIXHEAFZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B14266207.png)
![2-[4-(1-Phenylethyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14266214.png)
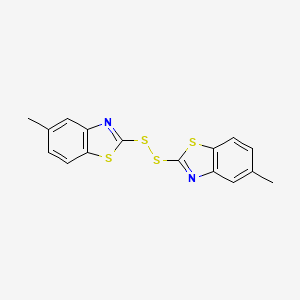
![Triphenyl[5-(trimethylsilyl)pent-2-en-4-yn-1-ylidene]-lambda~5~-phosphane](/img/structure/B14266231.png)
![6-Phenylsulfanylbenzo[7]annulene-1,4,7-trione](/img/structure/B14266236.png)
![N-[2-(1-Ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl)ethyl]acetamide](/img/structure/B14266240.png)
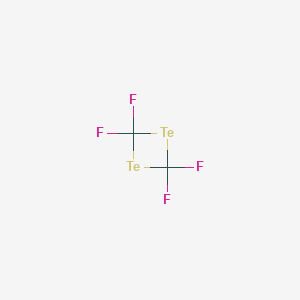
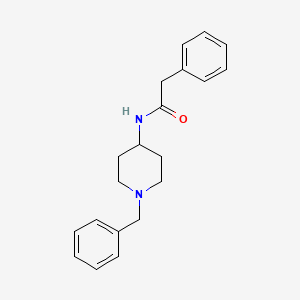
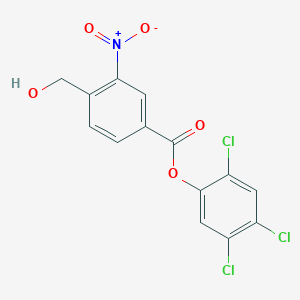
![4-[(1,3-Dioxolan-4-yl)methyl]morpholine](/img/structure/B14266286.png)
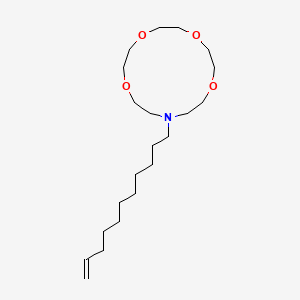
![tributyl-[5-[5-(5-tributylstannylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]stannane](/img/structure/B14266304.png)
![3,7,8-Trimethyl-3H-imidazo[4,5-F]quinolin-2-amine](/img/structure/B14266309.png)
![N~1~,N~1~,N~4~,N~4~-Tetrakis[(oxiran-2-yl)methyl]butane-1,4-diamine](/img/structure/B14266316.png)
